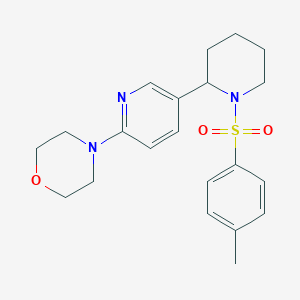![molecular formula C10H13NO2 B11820936 1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2-hydroxyacetophenone is an organic compound characterized by the presence of a dimethylamino group and a hydroxy group attached to an acetophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxyacetophenone typically involves the introduction of the dimethylamino group and the hydroxy group onto the acetophenone structure. One common method is the reaction of 4-(Dimethylamino)benzaldehyde with acetophenone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of 4-(Dimethylamino)-2-hydroxyacetophenone .
Industrial Production Methods
Industrial production of 4-(Dimethylamino)-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
4-(Dimethylamino)-2-hydroxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(Dimethylamino)-2-acetylbenzoquinone, while reduction of the carbonyl group can produce 4-(Dimethylamino)-2-hydroxyphenylethanol.
科学研究应用
4-(Dimethylamino)-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
作用机制
The mechanism of action of 4-(Dimethylamino)-2-hydroxyacetophenone involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the hydroxy group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the hydroxy group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of the acetophenone backbone.
Uniqueness
4-(Dimethylamino)-2-hydroxyacetophenone is unique due to the presence of both the dimethylamino and hydroxy groups on the acetophenone structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-6,12H,7H2,1-2H3 |
InChI 键 |
JLBJGKGQAIINIB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


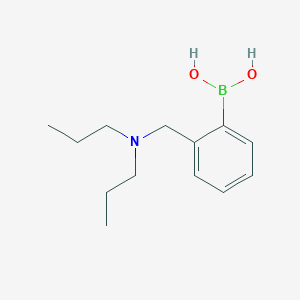
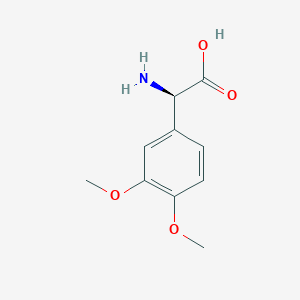
![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)

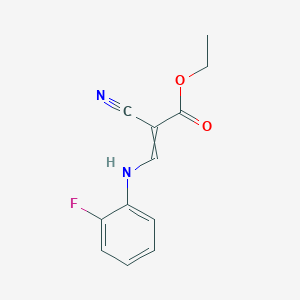
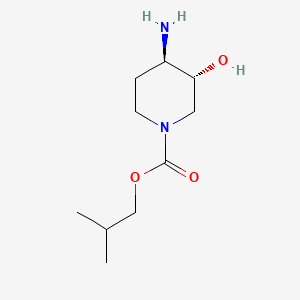
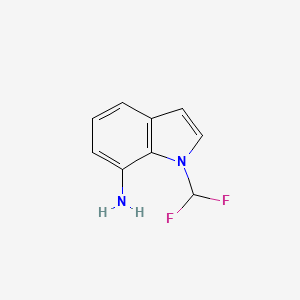

![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
